molecular formula C22H22N4O6S2 B2643252 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 887208-95-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2643252
CAS No.: 887208-95-9
M. Wt: 502.56
InChI Key: QOIZNWIIZVVRRX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O6S2 and its molecular weight is 502.56. The purity is usually 95%.
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Biological Activity

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic molecule with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C22H24N4O5SC_{22}H_{24}N_{4}O_{5}S, with a molecular weight of 444.52 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiadiazole group which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit a range of biological activities including:

  • Antimicrobial : Many derivatives show effective inhibition against various bacterial strains.
  • Anticancer : Some studies suggest potential cytotoxicity against cancer cell lines.
  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundActivityMIC (µg/mL)
Compound ABactericidal32
Compound BBacteriostatic64

Anticancer Potential

In vitro studies have shown that similar thiadiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.6
HT-29 (Colon Cancer)20.8

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been investigated in several studies. For instance, it has shown promising results as a selective inhibitor of MAO-B with an IC50 value indicating effective binding affinity.

EnzymeIC50 (µM)Mechanism
MAO-B0.0059Competitive Inhibition
AChE0.074Non-competitive Inhibition

Case Studies

  • Cytotoxicity in Cancer Models : A study involving the treatment of MCF-7 cells with the compound resulted in significant cell death after 48 hours of exposure, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress by inhibiting AChE activity, thus enhancing acetylcholine levels in synaptic clefts.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S2/c1-29-15-5-3-13(7-17(15)30-2)9-19(27)24-21-25-26-22(34-21)33-11-20(28)23-10-14-4-6-16-18(8-14)32-12-31-16/h3-8H,9-12H2,1-2H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIZNWIIZVVRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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